molecular formula C14H14ClNO2S B10971410 3-chloro-N-(4-ethylphenyl)benzenesulfonamide

3-chloro-N-(4-ethylphenyl)benzenesulfonamide

Cat. No.: B10971410
M. Wt: 295.8 g/mol
InChI Key: HJQOMCIISYOVBU-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-ethylphenyl)benzene-1-sulfonamide is an organic compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of the sulfonamide functional group, which consists of a sulfonyl group connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-ethylphenyl)benzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-ethylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chlorobenzenesulfonyl chloride+4-ethylaniline3-chloro-N-(4-ethylphenyl)benzene-1-sulfonamide+HCl\text{3-chlorobenzenesulfonyl chloride} + \text{4-ethylaniline} \rightarrow \text{3-chloro-N-(4-ethylphenyl)benzene-1-sulfonamide} + \text{HCl} 3-chlorobenzenesulfonyl chloride+4-ethylaniline→3-chloro-N-(4-ethylphenyl)benzene-1-sulfonamide+HCl

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-(4-ethylphenyl)benzene-1-sulfonamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-ethylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiolates can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include amines.

Scientific Research Applications

3-Chloro-N-(4-ethylphenyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: It is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-ethylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, the compound disrupts folic acid synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for bacterial infections.

Uniqueness

3-Chloro-N-(4-ethylphenyl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its chlorine and ethyl substituents influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14ClNO2S

Molecular Weight

295.8 g/mol

IUPAC Name

3-chloro-N-(4-ethylphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14ClNO2S/c1-2-11-6-8-13(9-7-11)16-19(17,18)14-5-3-4-12(15)10-14/h3-10,16H,2H2,1H3

InChI Key

HJQOMCIISYOVBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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